Product packaging for 2-Chloro-4,6-dimethylnicotinic acid(Cat. No.:CAS No. 66662-48-4)

2-Chloro-4,6-dimethylnicotinic acid

Cat. No.: B182493
CAS No.: 66662-48-4
M. Wt: 185.61 g/mol
InChI Key: CXNWZXGXVPYAST-UHFFFAOYSA-N
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Description

2-chloro-4,6-dimethylnicotinic acid is a specialized pyridine-based compound that serves as a versatile building block and key intermediate in medicinal chemistry research. Its core research value lies in its role as a precursor for the synthesis of novel compounds with potential pharmacological activity. Scientific literature indicates that derivatives of this acid, specifically its alkylamides, have been synthesized and evaluated for biological activity, showing demonstrated antispasmodic properties in research settings . The chloro and carboxyl functional groups on the pyridine ring make it a valuable substrate for further chemical modifications, enabling researchers to explore a diverse array of chemical structures. This compound is part of ongoing investigations to develop new therapeutic agents, particularly in the realm of nervous system and smooth muscle disorders. It is intended for use by qualified researchers in laboratory settings for scientific exploration and development purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B182493 2-Chloro-4,6-dimethylnicotinic acid CAS No. 66662-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNWZXGXVPYAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343643
Record name 2-Chloro-4,6-dimethylnicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66662-48-4
Record name 2-Chloro-4,6-dimethylnicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethylnicotinic acid belongs to the family of substituted nicotinic acids, a class of compounds with significant interest in the pharmaceutical and agrochemical industries. Nicotinic acid derivatives are known to be important intermediates in the synthesis of a variety of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides. This technical guide consolidates available information on structurally similar compounds to provide a detailed understanding of the target molecule's likely characteristics.

Chemical Identity and Properties

While a specific CAS number for this compound is not publicly listed, we can infer its properties from well-documented analogs. The table below summarizes the key identifiers and physicochemical properties of these related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
This compound (Target) Not AvailableC₈H₈ClNO₂185.61Properties inferred from analogs
2,5-Dichloro-4,6-dimethylnicotinic acid[1]142266-66-8C₈H₇Cl₂NO₂220.05-
2-Chloro-4-methylnicotinic acid[2][3]142266-63-5C₇H₆ClNO₂171.58-
2-Chloro-6-methylnicotinic acid[4]30529-70-5C₇H₆ClNO₂171.58Melting Point: 155 °C[5]
2-Chloronicotinic acid[6][7]2942-59-8C₆H₄ClNO₂157.55Melting Point: 176-178 °C; Sparingly soluble in water and methanol[6][8]
2-Chloro-4,6-dimethylnicotinamide[9][10]140413-44-1C₈H₉ClN₂O184.62Amide derivative of the target molecule

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly described in the available literature. However, established methods for the synthesis of related chloronicotinic acids can be adapted. A plausible synthetic route would involve the chlorination of a corresponding hydroxynicotinic acid derivative or the oxidation of a chlorinated picoline.

The following diagram illustrates a generalized synthetic pathway for 2-chloronicotinic acid derivatives, which could be adapted for this compound.

synthesis_workflow Generalized Synthesis of 2-Chloronicotinic Acid Derivatives start Starting Material (e.g., Substituted Pyridine) oxidation Oxidation start->oxidation e.g., Ozone, KMnO4 intermediate1 Nicotinic Acid Derivative oxidation->intermediate1 chlorination Chlorination intermediate1->chlorination e.g., POCl3, SOCl2 final_product 2-Chloronicotinic Acid Derivative chlorination->final_product applications_pathway Synthetic Utility of this compound start This compound substitution Nucleophilic Substitution (e.g., with anilines) start->substitution Reacts at 2-chloro position esterification Esterification/Amidation start->esterification Reacts at carboxylic acid pharma Pharmaceuticals (e.g., NSAIDs) substitution->pharma agro Agrochemicals (e.g., Herbicides) esterification->agro gpr109a_pathway Simplified GPR109A Signaling Pathway ligand Nicotinic Acid Derivative receptor GPR109A Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp lipolysis ↓ Lipolysis camp->lipolysis ffa ↓ Free Fatty Acids lipolysis->ffa

References

An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of chlorinated and methylated nicotinic acid derivatives, with a focus on 2-Chloro-4,6-dimethylnicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

For the purpose of comparison, the properties of several closely related and commercially available chlorinated and methylated nicotinic acid derivatives are summarized in the table below. These compounds share structural similarities and may offer insights into the chemical characteristics of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
2-Chloro-4-methylnicotinic acid 142266-63-5C₇H₆ClNO₂171.58[1][2][3]
2-Chloro-6-methylnicotinic acid 30529-70-5C₇H₆ClNO₂171.58[4]
4,6-Dichloro-2-methylnicotinic acid 693286-31-6C₇H₅Cl₂NO₂206.03[5]
2-Chloronicotinic acid 2942-59-8C₆H₄ClNO₂157.55[6][7][8]
2-Chloro-4,6-dimethylnicotinamide 140413-44-1C₈H₉ClN₂O184.62[9]
2-Chloro-4,6-dimethylnicotinonitrile Not AvailableC₈H₇ClN₂166.61[10]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the specific target molecule, this compound, are not described in the surveyed literature. However, established methods for the synthesis of related chlorinated nicotinic acids can provide a foundational methodology. The following sections outline protocols for the synthesis of 2-chloronicotinic acid, which could potentially be adapted for the synthesis of this compound.

A method for synthesizing 2-chloronicotinic acid involves the one-step oxidation of 2-chloro-3-alkyl pyridine or 2-chloro-3-olefin pyridine.[11]

Materials:

  • 2-Chloro-3-ethylpyridine (0.2 mol, 28.3g)

  • Dilute hydrochloric acid (100 mL)

  • Manganese acetate (0.01 mol, 2.5g)

  • Ozone

Procedure:

  • In a 250 mL four-hole boiling flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-3-ethylpyridine, dilute hydrochloric acid, and manganese acetate.[11]

  • Stir the mixture at 50°C.[11]

  • Pass ozone (0.4 mol, 8.96L), produced by an ozonizer, through the solution over a period of 5 hours.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a large amount of white solid indicates product precipitation.[11]

  • Upon completion of the reaction, reduce the solution volume to one-third by decompression suction filtration.[11]

  • Filter the solution to collect the solid product.

  • Dry the solid to obtain the final product. The reported yield for this method is 90%, with a melting point of 176-178°C.[11]

Another common route to 2-chloronicotinic acid is through the hydrolysis of 2-chloro-3-cyanopyridine.[12]

Materials:

  • 2-chloro-3-cyanopyridine (50g)

  • Potassium Hydroxide (25g)

  • Water (500ml)

  • Activated carbon (2g)

  • Hydrochloric acid

Procedure:

  • In a 1000 mL three-neck round-bottom flask equipped with a thermometer and a reflux condenser, combine 2-chloro-3-cyanopyridine, potassium hydroxide, and water.[12]

  • Heat the mixture to 95°C in an oil bath and maintain this temperature for 3 hours.[12]

  • Add activated carbon to the reaction mixture and stir for 30 minutes.[12]

  • Filter the hot solution.

  • To the filtrate, add hydrochloric acid dropwise to adjust the pH to 6.[12]

  • Stir the solution for 30 minutes, ensuring the pH is stable at approximately 6.5.[12]

  • Cool the mixture to below 5°C in an ice bath to precipitate the product.[12]

  • Filter the precipitate and wash the filter cake with water until it is neutral.[12]

  • Dry the solid to yield the final product. This method reports a yield of 94%.[12]

Logical Workflow for Synthesis

The synthesis of chlorinated nicotinic acids often follows a logical progression from a substituted pyridine precursor. The following diagram illustrates a generalized workflow for the preparation of a 2-chloronicotinic acid derivative.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis Substituted_Pyridine Substituted 3-Alkyl/Olefin Pyridine Oxidation Oxidation (e.g., with Ozone) Substituted_Pyridine->Oxidation Pyridine_N_oxide Pyridine N-oxide Intermediate Oxidation->Pyridine_N_oxide Chlorination Chlorination (e.g., POCl3) Pyridine_N_oxide->Chlorination Chlorinated_Pyridine 2-Chloro-3-substituted Pyridine Chlorination->Chlorinated_Pyridine Hydrolysis Hydrolysis (e.g., NaOH or KOH) Chlorinated_Pyridine->Hydrolysis Final_Product 2-Chloronicotinic Acid Derivative Hydrolysis->Final_Product

Caption: Generalized synthetic workflow for 2-chloronicotinic acid derivatives.

Applications in Drug Development

Nicotinic acid and its derivatives are important scaffolds in medicinal chemistry. The introduction of chloro and methyl substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. While specific applications for this compound are not documented, related compounds are utilized as key intermediates in the synthesis of various pharmaceuticals. For instance, 2-chloronicotinic acid is a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[13] The structural motifs present in this compound suggest its potential as a building block for novel therapeutic agents.

As research in this area progresses, it is anticipated that the utility of this compound and its derivatives in drug discovery and development will be further elucidated.

References

Elucidation of the Chemical Structure of 2-Chloro-4,6-dimethylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical structure elucidation pathway for 2-Chloro-4,6-dimethylnicotinic acid. Due to the absence of specific published experimental data for this exact compound, the presented data and protocols are illustrative and based on established principles of organic chemistry and spectroscopy of analogous nicotinic acid derivatives.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies and data interpretation involved in confirming the chemical structure of this compound.

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from known methods for synthesizing substituted nicotinic acids.[1][2] A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. One such hypothetical route is outlined below.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Synthesis Pathway A 2,4-Pentanedione D Hantzsch Dihydropyridine Synthesis A->D B Ammonia B->D C Ethyl Acetoacetate C->D E Diethyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate D->E [1] F Oxidation (e.g., HNO3) E->F G Diethyl 2,4-dimethylpyridine-3,5-dicarboxylate F->G [2] H Hydrolysis (e.g., NaOH, H2O) G->H I 2,4-Dimethylpyridine-3,5-dicarboxylic acid H->I [3] J Decarboxylation I->J K 4,6-Dimethylnicotinic acid J->K [4] L Chlorination (e.g., SOCl2, then H2O) K->L M This compound L->M [5]

Caption: A potential multi-step synthesis of the target compound.

Spectroscopic and Analytical Data

The following tables summarize the expected analytical and spectroscopic data for this compound, based on the known values for similar substituted pyridine and nicotinic acid derivatives.[3][4][5][6][7][8][9][10]

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~7.1singlet1HH-5
~2.6singlet3H-CH₃ (at C-6)
~2.4singlet3H-CH₃ (at C-4)
Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168-COOH
~160C-6
~152C-2
~148C-4
~122C-5
~120C-3
~24-CH₃ (at C-6)
~20-CH₃ (at C-4)
Table 3: Predicted FT-IR Spectroscopic Data

(Technique: KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)[11][12][13][14]
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch
1700-1725Strong, SharpC=O stretch (carboxylic acid)[13]
~1600, ~1470MediumAromatic C=C and C=N ring stretching
~1300MediumC-O stretch
~1100MediumC-Cl stretch
~920Broad, MediumO-H bend (out-of-plane)
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

(Technique: Electrospray Ionization, Positive Mode [ESI+])

ParameterValue
Molecular FormulaC₈H₈ClNO₂
Exact Mass (Calculated)185.0243
[M+H]⁺ (Found)186.0316

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound.

Synthesis Protocol (Illustrative)
  • Step 1: Synthesis of Diethyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. A mixture of ethyl acetoacetate, 2,4-pentanedione, and aqueous ammonia is heated under reflux. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the dihydropyridine.

  • Step 2: Oxidation to Diethyl 2,4-dimethylpyridine-3,5-dicarboxylate. The dihydropyridine from Step 1 is dissolved in glacial acetic acid and treated with nitric acid at a controlled temperature. The reaction mixture is then poured onto ice, and the product is extracted with an organic solvent.

  • Step 3: Hydrolysis to 2,4-Dimethylpyridine-3,5-dicarboxylic acid. The diester from Step 2 is hydrolyzed by heating with an aqueous solution of sodium hydroxide. The solution is then acidified to precipitate the dicarboxylic acid.

  • Step 4: Decarboxylation to 4,6-Dimethylnicotinic acid. The dicarboxylic acid is heated at its melting point until the evolution of carbon dioxide ceases. The crude product is then purified by recrystallization.

  • Step 5: Chlorination to this compound. 4,6-Dimethylnicotinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, followed by careful hydrolysis to yield the final product.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically co-added.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Several hundred to a few thousand scans may be required for adequate signal-to-noise.

FT-IR Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted.

High-Resolution Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The solution is infused into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) at a flow rate of 5-10 µL/min.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. The instrument is calibrated using a known standard to ensure high mass accuracy.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is depicted in the following workflow diagram.

Diagram 2: Structure Elucidation Workflow

G cluster_1 Structure Elucidation Process A Proposed Synthesis B Purification (e.g., Recrystallization, Chromatography) A->B C Elemental Analysis B->C D Mass Spectrometry (MS) B->D E Infrared (IR) Spectroscopy B->E F Nuclear Magnetic Resonance (NMR) Spectroscopy B->F J Data Integration and Interpretation C->J Provides empirical formula D->J Provides molecular weight and formula [14, 20, 22, 24, 29] E->J Identifies functional groups [6, 17, 25, 27] G ¹H NMR F->G H ¹³C NMR F->H I 2D NMR (COSY, HSQC, HMBC) F->I G->J Shows proton environment and connectivity H->J Shows carbon skeleton I->J Confirms atom connectivity K Structure Confirmation J->K

Caption: A logical workflow for structure confirmation.

Conclusion

The combined application of synthetic chemistry and various spectroscopic techniques provides a robust framework for the structural elucidation of novel organic compounds such as this compound. High-resolution mass spectrometry is crucial for determining the elemental composition. FT-IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid moiety. Finally, one- and two-dimensional NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the precise arrangement of substituents on the pyridine ring, ultimately leading to an unambiguous confirmation of the proposed structure. While the data presented herein is hypothetical, it is based on sound chemical principles and provides a clear guide for the experimental work required to fully characterize this molecule.

References

An In-Depth Technical Guide to 2-Chloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylnicotinic acid, a substituted pyridine carboxylic acid. Nicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide array of bioactive compounds. This document details the chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on structured data presentation and detailed methodologies.

Chemical Identity and Properties

The formal IUPAC name for the compound with a chloro group at the 2-position and methyl groups at the 4- and 6-positions of nicotinic acid is 2-chloro-4,6-dimethylpyridine-3-carboxylic acid .

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-chloro-4,6-dimethylpyridine-3-carboxylic acid-
Molecular Formula C₈H₈ClNO₂Derived
Molecular Weight 185.61 g/mol Calculated
Appearance White to off-white crystalline powder (predicted)-
Melting Point Not available. For the related 2-chloronicotinic acid, it is 176-178 °C.[1][2]-
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol.[1]-
pKa Not available. The pKa of the related 2-chloronicotinic acid is 2.54.[3]-

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis could start from a β-ketoester and an enamine, followed by cyclization to form a dihydropyridine ring, which is then oxidized and subsequently chlorinated.

G A Starting Materials (e.g., β-ketoester, enamine) B Condensation Reaction A->B C Dihydropyridine Intermediate B->C D Aromatization (Oxidation) C->D E Hydroxynicotinic Acid Derivative D->E F Chlorination (e.g., with POCl₃) E->F G This compound F->G

Caption: Proposed general synthesis workflow for this compound.

Experimental Protocol: Synthesis of a Substituted 2-Chloronicotinic Acid Derivative

The following is a generalized experimental protocol for the synthesis of a 2-chloronicotinic acid derivative, which could be adapted for this compound. This protocol is based on methods for synthesizing similar compounds.[4][5]

Materials:

  • 2-hydroxy-4,6-dimethylnicotinic acid (or its nitrile precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-4,6-dimethylnicotinic acid (1 equivalent).

  • Chlorination: Add phosphorus oxychloride (5-10 equivalents) to the flask. Add a catalytic amount of DMF (1-2 drops).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

While specific applications for this compound are not detailed in the provided search results, its structural class, 2-chloronicotinic acids, are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3][6]

  • Pharmaceutical Intermediates: 2-Chloronicotinic acid is a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin.[7] It is also used in the synthesis of the anti-inflammatory and analgesic drug pranoprofen.[1] Derivatives of 2-chloronicotinic acid are also used to create compounds with potential antiviral and anti-cancer properties.[8]

  • Agrochemicals: These compounds are intermediates for herbicides such as nicosulfuron and diflufenican.[1][3]

  • Bioactive Molecule Synthesis: The chloro- and methyl-substituted nicotinic acid scaffold is a versatile starting point for creating libraries of compounds for biological screening. The chlorine at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships.[7]

Biological Pathways and Mechanisms of Action

The biological activity of derivatives of this compound would depend on the final synthesized molecule. For instance, NSAIDs derived from 2-chloronicotinic acid, such as flunixin, act as cyclooxygenase (COX) inhibitors.[7]

G cluster_0 Synthesis of Bioactive Derivatives cluster_1 Biological Target Interaction A This compound B Nucleophilic Aromatic Substitution A->B D 2-(Arylamino)nicotinic Acid Derivative B->D C Amine Nucleophile (e.g., aniline derivative) C->B E COX Enzyme D->E F Inhibition E->F G Reduced Prostaglandin Synthesis F->G H Anti-inflammatory Effect G->H

Caption: Logical pathway from this compound to a potential biological effect.

References

Technical Guide: Physicochemical Properties of Chlorinated Dimethylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Core Physical Properties

The following table summarizes the key physical and chemical properties of two known analogs of the requested compound. These properties are essential for understanding the compound's behavior in various experimental and development settings.

Property2-Chloro-4-methyl-nicotinic acid2,5-Dichloro-4,6-dimethylnicotinic acid
CAS Number 142266-63-5[1][2][3][4][5]142266-66-8
Molecular Formula C₇H₆ClNO₂[1][5]C₈H₇Cl₂NO₂
Molecular Weight 171.58 g/mol [2][5]220.05 g/mol
IUPAC Name 2-chloro-4-methylpyridine-3-carboxylic acid[1]2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid

Note: Data for 2,5-Dichloro-4,6-dimethylnicotinic acid is sourced from chemical supplier catalogs and databases, which typically do not provide detailed experimental protocols for public dissemination.

Experimental Protocols

Due to the absence of specific experimental literature for the target compound, this section provides a generalized protocol for a fundamental physical property determination: melting point. This method is broadly applicable to crystalline organic acids.

2.1. Determination of Melting Point (Capillary Method)

This protocol outlines a standard laboratory procedure for determining the melting point range of a solid organic compound.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

  • Dry, finely powdered sample of the nicotinic acid derivative

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample using a mortar and pestle.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to a rapid setting to approach the expected melting point quickly. Based on analogous compounds like 2-Chloronicotinic acid (Melting Point: 176-178 °C with decomposition), a preliminary rapid heating to ~160°C is appropriate.[6][7][8]

  • Melting Point Determination: Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Decomposition: For nicotinic acid derivatives, it is common to observe decomposition (darkening of the sample) at or near the melting point.[6][7][8] Any visual changes such as charring or gas evolution should be noted.

Diagrams and Workflows

3.1. Logical Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for characterizing the physical properties of a novel or uncharacterized chemical compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Physical Property Analysis cluster_2 Data Compilation and Reporting A Synthesize or Procure 2-Chloro-4,6-dimethylnicotinic acid B Purify Compound (e.g., Recrystallization, Chromatography) A->B C Confirm Purity and Identity (e.g., NMR, MS, HPLC) B->C D Determine Melting Point C->D E Measure Solubility (in various solvents) C->E F Determine pKa (Potentiometric Titration) C->F G Spectroscopic Analysis (IR, UV-Vis) C->G H Tabulate Quantitative Data D->H E->H F->H G->H I Document Experimental Protocols H->I J Generate Technical Datasheet I->J

Caption: Workflow for the characterization of a chemical compound.

3.2. Signaling Pathways

A diagram for signaling pathways involving this compound cannot be provided at this time. A thorough search of scientific literature and databases did not yield any information on the biological activity or mechanism of action for this specific compound. Research into the biological effects of this molecule would be required to elucidate any potential signaling pathway involvement.

References

Solubility Profile of 2-Chloro-4,6-dimethylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Chloro-4,6-dimethylnicotinic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on predicting solubility based on its chemical structure and the general principles of solubility for carboxylic acids. Furthermore, it outlines a comprehensive, standardized experimental protocol for determining the precise solubility of this compound and presents a potential signaling pathway relevant to nicotinic acid derivatives.

Predicted Solubility of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] this compound possesses both polar and non-polar characteristics. The carboxylic acid group is polar and capable of hydrogen bonding, while the chlorinated dimethylpyridine ring is largely non-polar.

Based on these structural features, a qualitative prediction of its solubility in various common laboratory solvents is presented in the table below. It is anticipated that the compound will exhibit greater solubility in polar organic solvents and limited solubility in non-polar solvents and water. Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.[3][4][5]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon Lab SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the non-polar dimethylpyridine ring will limit extensive solubility in highly polar solvents like water. Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[3][4][5]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Moderate to HighThese solvents can interact with the polar carboxylic acid group through dipole-dipole interactions without the steric hindrance of hydrogen bond donation.
Non-Polar Toluene, Hexane, Diethyl EtherLow to ModerateThe non-polar aromatic ring and methyl groups will have favorable interactions with non-polar solvents. However, the polar carboxylic acid group will limit high solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following methodology is a general guideline for determining the equilibrium solubility of an organic compound like this compound. This protocol is adapted from established methods for active pharmaceutical ingredients (APIs).[6][7][8]

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane) of analytical grade

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can determine the minimum time required to reach equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any undissolved solid particles, filter the supernatant through a syringe filter into a clean vial. Immediate filtration is critical to prevent precipitation due to temperature changes.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated sample solutions by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to solvent B Seal vials A->B C Agitate at constant temperature B->C D Allow solids to settle C->D E Withdraw and filter supernatant D->E G Analyze by HPLC E->G F Prepare standards F->G H Calculate concentration G->H

Fig. 1: Experimental workflow for solubility determination.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not well-documented, its structural similarity to nicotinic acid (niacin) suggests potential interactions with pathways modulated by nicotinic acid and its derivatives. Nicotinic acid is known to exert its effects, particularly on lipid metabolism, through the activation of G protein-coupled receptors, such as the hydroxycarboxylic acid receptor 2 (HCA2).[9] Activation of this receptor can lead to a cascade of downstream events.

The following diagram illustrates a generalized signaling pathway that could be influenced by nicotinic acid derivatives.

G cluster_membrane Cell Membrane Receptor HCA2 Receptor G_protein Gi/o Protein Activation Receptor->G_protein Ligand Nicotinic Acid Derivative Ligand->Receptor Binding & Activation AC Adenylyl Cyclase Inhibition G_protein->AC cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA Downstream Downstream Effects (e.g., altered gene expression, reduced lipolysis) PKA->Downstream

Fig. 2: Potential signaling pathway for a nicotinic acid derivative.

This guide provides a foundational understanding of the solubility of this compound and a framework for its experimental determination. The predicted solubility and potential biological activity underscore the importance of empirical validation for any research or development application.

References

In-depth Technical Guide: Physicochemical Properties of 2-Chloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting point of 2-Chloro-4,6-dimethylnicotinic acid. Due to the limited publicly available data for this specific compound, this guide also includes information on structurally similar nicotinic acid derivatives to provide a comparative context for researchers. The methodologies for key experimental procedures are detailed to assist in further laboratory investigation.

Physicochemical Data: Melting Point

Comparative Melting Point Data

The following table summarizes the melting points of several chloronicotinic acid derivatives. This data provides a comparative landscape for estimating the melting point of this compound.

Compound NameStructureMelting Point (°C)CAS Number
2-Chloronicotinic acid2-chloro-pyridine-3-carboxylic acid176 - 1782942-59-8
2-Chloro-6-methylnicotinic acid2-chloro-6-methyl-pyridine-3-carboxylic acid157 - 16130529-70-5
2-Chloro-4-methylnicotinic acid2-chloro-4-methyl-pyridine-3-carboxylic acidNot available142266-63-5
4,6-Dichloro-2-methylnicotinic acid4,6-dichloro-2-methyl-pyridine-3-carboxylic acidNot available693286-31-6
6-Chloro-4-methylnicotinic acid6-chloro-4-methyl-pyridine-3-carboxylic acidNot available503555-50-8
This compound 2-chloro-4,6-dimethyl-pyridine-3-carboxylic acid Not available 66662-48-4

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline organic solid such as this compound can be determined using the capillary method. This standard procedure provides a melting range, which is indicative of the compound's purity.[1][2] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating bath fluid (e.g., silicone oil)

Procedure:

  • Sample Preparation: The crystalline sample of this compound must be thoroughly dried and finely powdered using a mortar and pestle.[3]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[1][4]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.[1]

  • Initial Rapid Heating: The apparatus is heated rapidly to determine an approximate melting temperature. This initial measurement helps to establish a range for a more precise determination.

  • Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated, with the rate of temperature increase slowed to 1-2°C per minute as the approximate melting point is approached.[4]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Proposed Synthesis Workflow for this compound

While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be adapted from established methods for preparing substituted chloronicotinic acids.[5][6] A common approach involves the oxidation of a corresponding substituted 2-chloro-3-alkylpyridine.

G cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_product Final Product 2-Chloro-3,4,6-trimethylpyridine 2-Chloro-3,4,6-trimethylpyridine Oxidizing_Agent Ozone (O3) Filtration Filtration 2-Chloro-3,4,6-trimethylpyridine->Filtration Catalyst Acetate Catalyst (e.g., Zinc Acetate) Solvent Solvent (e.g., Acetic Acid) Reaction_Conditions Reaction at 20-100 °C Reaction_Conditions->Filtration Recrystallization Recrystallization (e.g., from Ethyl Acetate) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Proposed synthesis workflow for this compound.

Structural Relationships and Potential Biological Activity

The structure of this compound is part of the broader family of nicotinic acid derivatives. These compounds are known to be important intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and herbicides.[7][8]

G cluster_core Core Structure: Nicotinic Acid cluster_derivatives Chlorinated Derivatives Nicotinic_Acid Nicotinic Acid (Pyridine-3-carboxylic acid) 2_Chloro 2-Chloronicotinic acid MP: 176-178 °C Nicotinic_Acid->2_Chloro 2_Chloro_6_Methyl 2-Chloro-6-methylnicotinic acid MP: 157-161 °C 2_Chloro->2_Chloro_6_Methyl Target_Compound This compound MP: Unknown 2_Chloro_6_Methyl->Target_Compound

Caption: Structural relationship of this compound to its parent and related compounds.

The biological activity of nicotinic acid derivatives is an active area of research. For instance, some derivatives have shown potential as antimicrobial agents.[9][10] The introduction of different substituents on the pyridine ring can significantly modulate the biological and physicochemical properties of these molecules. Further research into this compound could uncover novel therapeutic applications.

References

Technical Guide: Physicochemical Properties of 2-Chloro-4,6-dimethylnicotinic Acid with a Focus on Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the boiling point and related physicochemical properties of 2-Chloro-4,6-dimethylnicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs to offer a thorough understanding of its expected behavior under thermal stress. The information presented is intended to support research and development activities in the pharmaceutical and chemical industries.

Executive Summary

Physicochemical Data of this compound and Related Compounds

The following table summarizes the available quantitative data for this compound and its structural analogs to facilitate comparison. The absence of an experimental boiling point for many of these compounds is a strong indicator of their tendency to decompose upon heating.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₈H₈ClNO₂185.61Not availableNot available
2-Chloronicotinic acidC₆H₄ClNO₂157.55176-178 (decomposes)[1][2]316.8 ± 22.0 (Predicted)[3]
2-Chloro-6-methylnicotinic acidC₇H₆ClNO₂171.58Not availableNot available
2,5-Dichloro-4,6-dimethylnicotinic acidC₈H₇Cl₂NO₂220.05Not availableNot available
Nicotinic acidC₆H₅NO₂123.11236-239[4]Decomposes before boiling[5]
2-chloro-6-carbamoyl-4-methylnicotinic acidC₈H₇ClN₂O₃214.61Not available369.59 ± 42.0 (Predicted)[6]

Thermal Stability and Decomposition

Substituted nicotinic acids, particularly those with halogen substituents, often exhibit limited thermal stability. For instance, 2-chloronicotinic acid is reported to be stable under normal temperatures and pressures but can undergo hazardous decomposition at elevated temperatures[7][8]. The decomposition products can include toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide[7][8].

The parent compound, nicotinic acid, also sublimes or decomposes before reaching its boiling point[5][9]. This behavior is a strong indicator that this compound is highly likely to decompose before it can boil at atmospheric pressure. Therefore, any attempt to determine an experimental boiling point must be approached with caution and may require specialized techniques such as vacuum distillation to lower the temperature required for boiling.

Experimental Protocol for Boiling Point Determination (Thiele Tube Method)

While this compound is expected to decompose, the following is a general protocol for determining the boiling point of a liquid or a stable solid using the Thiele tube method. This method is suitable for small sample sizes.

Disclaimer: This protocol is provided for informational purposes. Given the high probability of decomposition, it may not be suitable for this compound. A thorough risk assessment should be conducted before any experimental work is undertaken.

Objective: To determine the boiling point of a substance using micro-scale techniques.

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Bunsen burner or other heat source

  • Sample of the substance

Procedure:

  • A small amount of the sample (a few milligrams if solid, or a few drops if liquid) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level above the top of the side arm.

  • The thermometer and test tube assembly is immersed in the oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated with a small flame. The shape of the Thiele tube is designed to allow for the circulation of the oil, ensuring even heating.

  • As the temperature rises, air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.

  • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature is just above the boiling point of the sample.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to enter the capillary tube, the temperature is recorded. This temperature is the boiling point of the substance.

Logical Workflow for Boiling Point Assessment of Thermally Sensitive Compounds

The following diagram illustrates a logical workflow for approaching the determination of the boiling point for a compound with suspected thermal instability.

G Workflow for Boiling Point Assessment of a Thermally Sensitive Compound start Start: Assess Boiling Point of Novel Compound lit_search Literature Search for Boiling Point and Thermal Stability Data start->lit_search data_found Boiling Point Data Available? lit_search->data_found analog_search Search for Data on Structural Analogs decomp_info Decomposition Reported? analog_search->decomp_info data_found->analog_search No report_bp Report Experimental Boiling Point (with pressure) data_found->report_bp Yes predict_bp Use Computational Models to Predict Boiling Point decomp_info->predict_bp No tga_dsc Perform Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) decomp_info->tga_dsc Yes predict_bp->tga_dsc stable Compound Stable at Predicted Boiling Point? tga_dsc->stable micro_bp Attempt Micro-Boiling Point Determination (e.g., Thiele Tube) stable->micro_bp Yes vacuum_dist Consider Vacuum Distillation to Determine Boiling Point at Reduced Pressure stable->vacuum_dist Decomposes at Atmospheric Pressure report_decomp Report Decomposition Temperature and Predicted Boiling Point stable->report_decomp No micro_bp->report_bp vacuum_dist->report_bp end End report_decomp->end report_bp->end

Caption: Logical workflow for assessing the boiling point of a potentially thermally unstable compound.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Chloro-4,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following data and interpretation are predicted based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance spectroscopy. No experimental spectrum for 2-Chloro-4,6-dimethylnicotinic acid was publicly available at the time of this writing. This guide is intended for educational and research purposes to anticipate the spectral characteristics of this molecule.

This technical guide provides a detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the structural characterization of this compound. The guide outlines the predicted chemical shifts, coupling constants, and integration values, along with a hypothetical experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic and methyl regions, in addition to a broad signal for the carboxylic acid proton. The predicted data is summarized in the table below.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
1~10-13Singlet (broad)-1H-COOH
2~7.3Singlet-1HH-5
3~2.6Singlet-3H4-CH₃
4~2.5Singlet-3H6-CH₃

Interpretation of the Predicted Spectrum

The structure of this compound contains a pyridine ring with several substituents that influence the chemical shifts of the protons.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. The exact chemical shift is highly dependent on the solvent and concentration.

  • Aromatic Proton (H-5): The pyridine ring has one remaining proton at the 5-position. Due to the absence of adjacent protons, this signal is predicted to be a singlet. Its chemical shift is anticipated to be around 7.3 ppm. This estimation is based on the spectrum of 2-chloronicotinic acid, where the H-5 proton appears at 7.556 ppm. The presence of two electron-donating methyl groups at positions 4 and 6 is expected to shield the H-5 proton, causing an upfield shift.

  • Methyl Protons (4-CH₃ and 6-CH₃): The two methyl groups at positions 4 and 6 are not chemically equivalent and are expected to give rise to two separate singlet signals. Since they are not coupled to any other protons, their signals will be sharp singlets, each integrating to three protons. Their predicted chemical shifts are around 2.5-2.6 ppm, which is a typical range for methyl groups attached to an aromatic ring.

Hypothetical Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent may affect the chemical shift of the carboxylic acid proton.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Nucleus: ¹H

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1.0 - 5.0 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the spectrum by setting the TMS signal to 0 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns, and coupling constants.

Logical Relationships in ¹H NMR Spectroscopy

The following diagram illustrates the logical workflow for predicting and interpreting an ¹H NMR spectrum.

G cluster_0 Structural Analysis cluster_1 Spectral Prediction cluster_2 Data Interpretation A Molecular Structure (this compound) B Identify Unique Proton Environments A->B leads to C Predict Chemical Shifts (δ) - Substituent Effects - Analog Data B->C informs D Predict Splitting Patterns (Multiplicity) - Neighboring Protons (n+1 rule) B->D informs E Predict Integration - Number of Protons B->E informs F Predicted ¹H NMR Spectrum C->F D->F E->F G Assign Signals to Protons F->G analysis of H Confirm Structure G->H confirmation

Caption: Workflow for ¹H NMR spectral prediction and interpretation.

Technical Guide: Predicted 13C NMR Spectral Data for 2-Chloro-4,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-4,6-dimethylnicotinic acid. In the absence of experimentally published data for this specific compound, this document synthesizes information from structurally analogous molecules to offer a reliable estimation of its 13C NMR spectrum. This predictive analysis is a valuable tool for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry for the identification and characterization of this and related substituted nicotinic acid derivatives.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the known chemical shifts of related substituted pyridines and nicotinic acids, taking into account the electronic effects of the chloro, methyl, and carboxylic acid functional groups on the pyridine ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2151 - 156
C3138 - 143
C4158 - 163
C5122 - 127
C6155 - 160
4-CH₃22 - 26
6-CH₃20 - 24
-COOH165 - 170

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, generalized methodology for the acquisition of 13C NMR data for this compound, based on standard laboratory practices for similar organic compounds.

1. Sample Preparation:

  • Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts.

  • Internal Standard: A small amount of Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is recommended for better signal resolution and sensitivity.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is used to acquire a proton-decoupled ¹³C spectrum. This results in a spectrum where each unique carbon atom appears as a single line.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for the full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.

    • Phasing and Baseline Correction: The transformed spectrum is manually phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

    • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Molecular Structure and Atom Numbering

The diagram below illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the data table.

molecular_structure cluster_ring C2 C2 C3 C3 C2->C3 Cl Cl C2->Cl C4 C4 C3->C4 COOH COOH C3->COOH C5 C5 C4->C5 CH3_4 CH₃ C4->CH3_4 C6 C6 C5->C6 N N C6->N CH3_6 CH₃ C6->CH3_6 N->C2

Caption: Structure of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-Chloro-4,6-dimethylnicotinic acid. Due to the absence of published mass spectrometry data for this specific compound, this guide leverages established fragmentation principles of structurally related molecules, including 2-chloropyridine and aromatic carboxylic acids, to forecast its behavior under mass spectrometric analysis. This information is critical for researchers involved in the synthesis, identification, and quality control of this and similar chemical entities.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is anticipated to display a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).

The predicted quantitative data for the major fragment ions are summarized in the table below. The relative abundance is an educated estimation based on the expected stability of the resulting ions.

Predicted Fragment m/z (for ³⁵Cl) Proposed Structure Predicted Relative Abundance
[M]⁺˙199C₈H₈ClNO₂⁺˙Moderate
[M+2]⁺˙201C₈H₈³⁷ClNO₂⁺˙Moderate (approx. 1/3 of M⁺˙)
[M-OH]⁺182C₈H₇ClNO⁺High
[M-COOH]⁺154C₇H₈ClN⁺High
[M-Cl]⁺164C₈H₈NO₂⁺Moderate
[M-COOH-HCN]⁺127C₆H₅Cl⁺Low

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion, [M]⁺˙. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary predicted fragmentation events are:

  • Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion [M-OH]⁺.[1] This is often a prominent peak in the spectrum.

  • Loss of the carboxyl group (-•COOH): Another characteristic fragmentation of carboxylic acids, resulting in the [M-COOH]⁺ ion.[1]

  • Loss of a chlorine radical (-•Cl): Cleavage of the carbon-chlorine bond can lead to the formation of the [M-Cl]⁺ ion.

  • Sequential fragmentation: The [M-COOH]⁺ fragment may undergo further fragmentation, such as the loss of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation of pyridine rings, to form the [M-COOH-HCN]⁺ ion.[2]

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology for the analysis of a small organic molecule by liquid chromatography-mass spectrometry (LC-MS) is provided below.

3.1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition to the desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Sample Matrix Preparation (if applicable): For analysis in a complex matrix (e.g., plasma, urine), a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to remove interferences.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., triple quadrupole, time-of-flight, or Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column is typically suitable for this type of analyte.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.

  • Mass Spectrometer Settings:

    • Scan Mode: Full scan mode to identify the molecular ion and fragment ions.

    • Collision Energy: For tandem mass spectrometry (MS/MS), a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and observe the characteristic fragment ions.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-500 °C.

Visualizations

Diagram 1: Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₈H₈ClNO₂]⁺˙ m/z = 199/201 F1 [C₈H₇ClNO]⁺ m/z = 182/184 M->F1 - •OH F2 [C₇H₈ClN]⁺ m/z = 154/156 M->F2 - •COOH F3 [C₈H₈NO₂]⁺ m/z = 164 M->F3 - •Cl F4 [C₆H₅Cl]⁺ m/z = 127/129 F2->F4 - HCN

Caption: Predicted EI fragmentation of this compound.

Diagram 2: General Experimental Workflow for LC-MS Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution & Dilution A->B C Extraction (if needed) B->C D LC Separation C->D E Ionization (ESI+) D->E F Mass Analysis (MS & MS/MS) E->F G Spectrum Acquisition F->G H Data Interpretation G->H

Caption: A typical workflow for small molecule analysis by LC-MS.

References

Infrared Spectroscopy of 2-Chloro-4,6-dimethylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the structural characterization of 2-Chloro-4,6-dimethylnicotinic acid. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It outlines the expected vibrational frequencies based on the molecule's functional groups, a detailed experimental protocol for sample analysis, and a logical workflow for spectral acquisition and interpretation.

While specific experimental spectra for this compound are not widely available in published literature, this guide synthesizes information from established spectroscopic principles and data for analogous substituted pyridine and carboxylic acid compounds.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is determined by the vibrational modes of its constituent functional groups. The key groups are the carboxylic acid (-COOH), the substituted pyridine ring, the chloro-substituent (C-Cl), and the methyl groups (-CH₃). The expected characteristic absorption bands are summarized in the table below. Due to intermolecular hydrogen bonding, the O-H stretch of the carboxylic acid is anticipated to be a very broad band, which is a hallmark feature for this functional group.[1][2]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
2500 - 3300Broad, StrongO-H stretching (hydrogen-bonded)Carboxylic Acid
~2970, ~2870MediumC-H asymmetric & symmetric stretchingMethyl (-CH₃)
1710 - 1760Strong, SharpC=O stretchingCarboxylic Acid
1550 - 1600Medium-StrongC=C and C=N ring stretchingAromatic Pyridine Ring
1400 - 1470MediumC-H bending (scissoring)Methyl (-CH₃)
~1380Medium-WeakC-H bending (symmetric)Methyl (-CH₃)
1000 - 1300MediumC-O stretching, coupled with O-H in-plane bendingCarboxylic Acid
850 - 550Medium-StrongC-Cl stretchingChloro-substituent
900 - 675MediumC-H out-of-plane bendingAromatic Pyridine Ring

Note: The exact positions of the peaks can be influenced by the solid-state packing, intermolecular interactions, and the specific electronic effects of the substituents on the pyridine ring.

Experimental Protocol: KBr Pellet Method

For solid-phase FTIR analysis of this compound, the Potassium Bromide (KBr) pellet technique is a standard and effective method.[3][4][5][6] This method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Materials and Equipment:

  • This compound (sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die (e.g., 13 mm diameter)

  • FTIR Spectrometer

  • Spatula and analytical balance

Procedure:

  • Sample and KBr Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200 by weight.[6]

  • Grinding and Mixing:

    • Place the weighed KBr into a clean, dry agate mortar and grind it to a fine, consistent powder to reduce particle size and minimize scattering effects.

    • Add the weighed sample to the mortar.

    • Grind the sample and KBr together thoroughly for several minutes until the mixture is homogeneous.[4] Scrape the material from the sides of the mortar back to the center periodically to ensure even mixing.

  • Pellet Formation:

    • Carefully transfer a portion of the powdered mixture into the collar of the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.

    • Assemble the die by inserting the plunger.

    • Place the assembled die into the hydraulic press. Apply pressure according to the manufacturer's instructions, typically in the range of 7-10 tons, for several minutes.[6] This pressure causes the KBr to plasticize and form a transparent or translucent disc.

  • Spectrum Acquisition:

    • Carefully release the pressure and disassemble the die. Remove the resulting KBr pellet. A high-quality pellet should be thin and transparent.

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using an empty sample holder or a pure KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).

  • Post-Analysis:

    • Clean the mortar, pestle, and die components thoroughly with an appropriate solvent (e.g., acetone or ethanol) and ensure they are completely dry before reuse to prevent cross-contamination.

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural analysis using infrared spectroscopy is depicted in the following diagram.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Interpretation Sample Weigh Sample & KBr (1:100 ratio) Grind Grind & Mix in Agate Mortar Sample->Grind Press Press into KBr Pellet Grind->Press Spectrometer Place Pellet in FTIR Spectrometer Press->Spectrometer Acquire Acquire Background & Sample Spectra Spectrometer->Acquire Process Process Data (Baseline Correction, etc.) Acquire->Process Interpret Identify Characteristic Absorption Bands Process->Interpret Correlate Correlate Bands with Functional Groups Interpret->Correlate Structure Structural Elucidation/ Confirmation Correlate->Structure

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

References

Potential Biological Activity of 2-Chloro-4,6-dimethylnicotinic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the potential biological activities of 2-Chloro-4,6-dimethylnicotinic acid based on available scientific literature for structurally related compounds. No direct experimental data for this compound has been identified. The information provided is for research and informational purposes only and should not be construed as a definitive assessment of this specific compound's biological profile.

Introduction

This compound is a substituted pyridine carboxylic acid. While direct studies on its biological activity are not publicly available, the nicotinic acid scaffold and its derivatives are known to exhibit a wide range of pharmacological properties. Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient involved in essential metabolic pathways.[1][2][3] Its derivatives have been extensively explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6] This guide provides a comprehensive overview of the potential biological activities of this compound by examining the established activities of its structural analogs.

Inferred Potential Biological Activities

Based on the biological activities of structurally similar compounds, this compound may possess the following activities:

Antimicrobial Activity

Numerous derivatives of nicotinic acid have demonstrated significant antimicrobial properties.

  • Antibacterial Activity: Novel synthesized acylhydrazones of nicotinic acid have shown promising activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[5] For instance, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus epidermidis.[5] Organotin(IV) complexes derived from 2-chloro-4-nitrobenzoic acid have also been shown to possess antibacterial activity.[7][8]

  • Antifungal Activity: Some nicotinic acid derivatives have been investigated for their antifungal properties.[5]

The presence of the chloro-substituent at the 2-position and the methyl groups at the 4- and 6-positions on the pyridine ring of this compound could modulate its antimicrobial spectrum and potency.

Anti-inflammatory Activity

Derivatives of nicotinic acid have been investigated for their anti-inflammatory effects. Isonicotinic acid derivatives, for example, have been shown to be potent inhibitors of Reactive Oxygen Species (ROS), which are key mediators in the inflammatory response.[4] Some of these compounds exhibited significantly better anti-inflammatory activity than the standard drug ibuprofen.[4] The mechanism of action is thought to be related to the inhibition of enzymes like cyclooxygenase-2 (COX-2).[4]

Cytotoxic and Anticancer Activity

The cytotoxic potential of nicotinic acid derivatives against various cancer cell lines has been an area of active research.

  • Cytotoxicity: Organotin(IV) derivatives of 2-mercaptonicotinic acid have demonstrated cytotoxic activity against sarcoma cell lines.[9] Similarly, certain 2-amino-4,6-diphenylnicotinonitriles have shown exceptional cytotoxicity against breast cancer cell lines, in some cases surpassing the potency of the standard chemotherapeutic drug Doxorubicin.[10]

  • Potential Anticancer Agent: 2-Chloro-4-nitrobenzoic acid has been identified as a potentially novel therapy for immunodeficiency diseases and as an anti-cancer agent.[6]

The specific substitution pattern of this compound may influence its cytotoxic profile and selectivity towards different cancer cell types.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various nicotinic acid derivatives, providing a reference for the potential potency of this compound.

Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives

Compound ClassTest OrganismActivity MetricValueReference
Acylhydrazones of Nicotinic AcidStaphylococcus epidermidis ATCC 12228MIC1.95 µg/mL[5]
Acylhydrazones of Nicotinic AcidStaphylococcus aureus ATCC 43300 (MRSA)MIC7.81 µg/mL[5]
3-acetyl-2,5-disubstituted-1,3,4-oxadiazolinesBacillus subtilis ATCC 6633MIC7.81 µg/mL[5]
3-acetyl-2,5-disubstituted-1,3,4-oxadiazolinesStaphylococcus aureus ATCC 6538MIC7.81 µg/mL[5]

Table 2: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

CompoundActivity MetricValueReference
Isonicotinate of meta-aminophenol (Compound 5)IC50 (ROS inhibition)1.42 ± 0.1 µg/mL[4]
Ibuprofen (Standard Drug)IC50 (ROS inhibition)11.2 ± 1.9 µg/mL[4]

Table 3: Cytotoxic Activity of Nicotinonitrile and Organotin Derivatives

Compound ClassCell LineActivity MetricValueReference
2-Amino-4,6-diphenylnicotinonitrile (Compound 3)MDA-MB-231 (Breast Cancer)IC50< Doxorubicin[10]
2-Amino-4,6-diphenylnicotinonitrile (Compound 6)MDA-MB-231 (Breast Cancer)IC5010.23 ± 0.8 μM[10]
2-Amino-4,6-diphenylnicotinonitrile (Compound 6)MCF-7 (Breast Cancer)IC509.47 ± 0.7 μM[10]
Organotin(IV) derivative of 2-mercaptonicotinic acid (Compound 5)Sarcoma CellsCytotoxicityStrong[9]

Experimental Protocols for Key Experiments

The following are generalized experimental protocols based on methodologies cited for analogous compounds. These protocols would need to be adapted and optimized for the specific evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method used for evaluating the antibacterial activity of nicotinic acid derivatives.[5]

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_controls Controls start Start bacterial_culture Prepare bacterial inoculum start->bacterial_culture compound_prep Prepare serial dilutions of test compound start->compound_prep inoculation Inoculate microtiter plate wells with bacteria and compound dilutions bacterial_culture->inoculation compound_prep->inoculation incubation Incubate at 37°C for 24 hours inoculation->incubation positive_control Positive Control (bacteria only) inoculation->positive_control negative_control Negative Control (broth only) inoculation->negative_control read_results Visually inspect for turbidity or measure absorbance incubation->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic experimental_workflow_ros cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cell_prep Isolate human blood cells start->cell_prep compound_prep Prepare solutions of test compound start->compound_prep treatment Treat cells with test compound and ROS inducer cell_prep->treatment compound_prep->treatment incubation Incubate for a defined period treatment->incubation measurement Measure ROS production (e.g., using a fluorescent probe) incubation->measurement calculate_inhibition Calculate percentage inhibition of ROS measurement->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cell_culture Seed cancer cells in a 96-well plate start->cell_culture compound_prep Prepare serial dilutions of test compound start->compound_prep treatment Treat cells with compound dilutions cell_culture->treatment compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 anti_inflammatory_pathway stimulus Inflammatory Stimulus cox2 COX-2 stimulus->cox2 ros Reactive Oxygen Species (ROS) stimulus->ros compound This compound (Potential Inhibitor) compound->cox2 Inhibition compound->ros Inhibition prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation ros->inflammation prostaglandins->inflammation

References

An In-depth Technical Guide on 2-Chloro-4,6-dimethylnicotinic Acid as a Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Consequently, this guide will provide a comprehensive overview based on available information for structurally related compounds, including 2-chloronicotinic acid and other methylated pyridine derivatives. The principles, reaction mechanisms, and synthetic strategies discussed herein are extrapolated to provide a foundational understanding of the potential of 2-Chloro-4,6-dimethylnicotinic acid in synthetic chemistry and drug discovery. We will explore its probable synthesis, expected reactivity, and potential applications, drawing parallels from its close chemical relatives.

Introduction to Substituted Chloronicotinic Acids as Building Blocks

Substituted nicotinic acids, and particularly their chlorinated derivatives, are a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. The presence of a chlorine atom at the 2-position of the pyridine ring provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, making these compounds highly valuable intermediates. The carboxylic acid functionality offers a site for amide bond formation and other derivatizations. The strategic placement of methyl groups on the pyridine ring, as in the case of this compound, is anticipated to influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity and the properties of the resulting products.

Proposed Synthesis of this compound

While a specific, validated protocol for the synthesis of this compound is not documented, several synthetic routes can be proposed based on established methodologies for related compounds.

A plausible and commonly employed strategy involves a multi-step sequence starting from readily available precursors. One such hypothetical pathway is outlined below.

G A 2,4,6-Collidine B 2,4,6-Collidine N-oxide A->B Oxidation (e.g., m-CPBA) C 2-Chloro-4,6-dimethylpyridine B->C Chlorination (e.g., POCl3) D 2-Chloro-4,6-dimethylnicotinonitrile C->D Cyanation (e.g., KCN, Pd catalyst) E This compound D->E Hydrolysis (Acid or Base)

Figure 1: Proposed synthetic pathway to this compound.

Another potential route could involve the direct oxidation of a suitable precursor, such as 2-chloro-3,4,6-trimethylpyridine, although regioselectivity could be a challenge.

Physicochemical and Spectroscopic Properties (Predicted)

The exact physicochemical and spectroscopic data for this compound are not available. However, based on its structure, we can predict some of its key characteristics.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.
pKa The carboxylic acid proton is expected to be acidic.

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum would likely show two singlets for the two methyl groups, a singlet for the proton on the pyridine ring, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the chloro and carboxyl groups.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the pyridine ring carbons, the two methyl carbons, and the carboxyl carbon.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), O-H stretch (broad, around 2500-3300 cm⁻¹), C-Cl stretch, and various C-C and C-N vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Reactivity and Applications in Synthesis

The reactivity of this compound is dictated by the interplay of the chloro, carboxyl, and methyl substituents on the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and various aryl, heteroaryl, or alkyl groups using a boronic acid or ester in the presence of a palladium catalyst and a base. The methyl groups at the 4- and 6-positions may exert a moderate steric hindrance and an electron-donating effect, which could influence the reaction rate and efficiency.

G cluster_0 Suzuki-Miyaura Coupling A This compound derivative E 2-Aryl/Alkyl-4,6-dimethylnicotinic acid derivative A->E B Boronic Acid/Ester (R-B(OR)2) B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl pyridines by coupling an amine with the chlorinated pyridine. This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals. The steric hindrance from the 6-methyl group might necessitate the use of bulky phosphine ligands to facilitate the reaction.

G cluster_1 Buchwald-Hartwig Amination A This compound derivative E 2-Amino-4,6-dimethylnicotinic acid derivative A->E B Amine (R-NH2) B->E C Pd Catalyst + Ligand C->E D Base (e.g., NaOtBu) D->E

Figure 3: General workflow for a Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, enhanced by the chloro and carboxyl groups, makes the 2-position susceptible to nucleophilic aromatic substitution. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride ion, particularly under forcing conditions.

Derivatization of the Carboxylic Acid

The carboxylic acid group provides a versatile handle for further modifications. Standard organic transformations can be employed to convert it into esters, amides, acid chlorides, and other functional groups, expanding the synthetic utility of the building block.

Potential Applications in Drug Discovery and Development

Substituted nicotinic acids are privileged scaffolds in medicinal chemistry. The structural motif of this compound, with its combination of a reactive chlorine atom, a modifiable carboxylic acid, and tuning methyl groups, makes it an attractive starting material for the synthesis of novel drug candidates.

Potential therapeutic areas where derivatives of this building block could be explored include:

  • Oncology: As a core for kinase inhibitors or other anti-cancer agents.

  • Inflammation: In the design of anti-inflammatory compounds.

  • Infectious Diseases: As a scaffold for antibacterial or antiviral agents.

  • Neuroscience: For the development of CNS-active compounds.

The methyl groups can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, for instance, by influencing metabolic stability or receptor binding affinity.

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, its structural features strongly suggest its potential as a valuable and versatile building block in organic synthesis. By drawing parallels with related, well-studied chloronicotinic acids, we can anticipate its utility in a range of important transformations, particularly in palladium-catalyzed cross-coupling reactions. The presence of the methyl groups offers an additional layer of control over the steric and electronic properties of the molecule, which can be strategically exploited in the design and synthesis of novel compounds with desired biological activities. Further research into the synthesis and reactivity of this specific molecule is warranted to fully unlock its potential for the scientific community, especially for those in the field of drug discovery and development.

Navigating the Acquisition and Application of 2-Chloro-4,6-dimethylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of specific chemical entities is a critical first step in the journey of discovery. This guide provides an in-depth look at the commercial availability, synthesis, and potential applications of 2-Chloro-4,6-dimethylnicotinic acid, a specialized heterocyclic compound.

Commercial Availability: A Landscape of Custom Synthesis

Direct, off-the-shelf commercial suppliers for this compound are not readily found in standard chemical catalogs. This indicates that the compound is likely not produced on a large scale and is considered a niche chemical. Therefore, researchers requiring this specific molecule will need to engage with companies that provide custom chemical synthesis services.

Several established companies specialize in the synthesis of novel or rare organic molecules on a milligram to kilogram scale. These services offer the expertise and infrastructure necessary to produce high-purity compounds tailored to specific research needs.

Table 1: Prominent Custom Synthesis Service Providers

Company NameServices OfferedKey Features
EnamineCustom synthesis of a wide variety of organic compounds.[1]Expertise in multistep organic synthesis, asymmetric synthesis, and the synthesis of scaffolds, intermediates, and building blocks.[1]
Otava ChemicalsCustom synthesis of organic molecules for biotech and pharmaceutical applications.[2]Offers synthesis of chemical building blocks, compound libraries, and biologically active compounds, with experience in medicinal and computational chemistry.[2]
BiosynthCustom synthesis as a stand-alone project or as part of a larger-scale manufacturing program.[3]Specializes in complex chemical synthesis, including heterocyclic chemistry, and offers route scouting and process development.[3]
Midas PharmaceuticalsServices covering the entire pharmaceutical value chain, from drug substance synthesis to finished product registration.[4]Provides access to a network of partners for comprehensive project support.[4]
Organix Inc.Contract research and development in organic and medicinal chemistry.[4]Focuses on accelerating drug discovery and development pipelines.[4]
BOC SciencesCustom chemical synthesis and manufacturing for various industries.[5]Offers synthesis of building blocks, chiral compounds, metabolites, and reference standards.[5]

Physicochemical Data of a Related Compound: 2-Chloronicotinic Acid

In the absence of specific data for this compound, we can look to the properties of the closely related and commercially available compound, 2-chloronicotinic acid, to provide an estimate of its characteristics.

Table 2: Physicochemical Properties of 2-Chloronicotinic Acid

PropertyValue
CAS Number 2942-59-8
Molecular Formula C₆H₄ClNO₂
Molecular Weight 157.55 g/mol
Appearance White to light yellow crystalline powder
Melting Point 176-178 °C
Solubility Sparingly soluble in water

Data is for 2-chloronicotinic acid and should be considered as an approximation for this compound.

Experimental Protocols: A Generalized Synthesis Approach

The synthesis of this compound would likely follow a synthetic route analogous to that of other substituted chloronicotinic acids. A common method involves the chlorination of a corresponding hydroxynicotinic acid precursor. Below is a generalized experimental protocol based on the synthesis of similar compounds.[6][7][8]

Objective: To synthesize this compound from 2-hydroxy-4,6-dimethylnicotinic acid.

Materials:

  • 2-hydroxy-4,6-dimethylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-4,6-dimethylnicotinic acid in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (POCl₃) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding it to ice-water.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start Start: 2-hydroxy-4,6- dimethylnicotinic acid chlorination Chlorination with POCl3/DMF in Toluene (Reflux) start->chlorination workup Quenching, Neutralization, and Extraction chlorination->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: 2-Chloro-4,6- dimethylnicotinic acid purification->product characterization Characterization (NMR, MS) product->characterization

A generalized workflow for the synthesis of this compound.

Potential Applications and Biological Relevance

While specific biological activities of this compound are not extensively documented, derivatives of nicotinic acid are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7] For instance, 2-chloronicotinic acid derivatives are used in the synthesis of anti-inflammatory drugs and herbicides.[6][7]

Furthermore, various nicotinic acid derivatives have been investigated for their potential antimicrobial activity.[9][10] The core structure can serve as a scaffold for the development of new therapeutic agents. The introduction of different substituents on the pyridine ring can modulate the biological activity of the resulting compounds.

G compound Nicotinic Acid Derivative target Bacterial Enzyme/Protein compound->target Binds to inhibition Inhibition of Essential Pathway target->inhibition effect Bacteriostatic or Bactericidal Effect inhibition->effect

A potential mechanism of action for antimicrobial nicotinic acid derivatives.

References

Technical Guide: 2-Chloro-4,6-dimethylnicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct Material Safety Data Sheet (MSDS), specific experimental protocols, or biological activity data were found for 2-Chloro-4,6-dimethylnicotinic acid. The following information is a compilation of data from its close structural analogs: 2-chloronicotinic acid, 2-chloro-4-methylnicotinic acid, and 2-chloro-6-methylnicotinic acid. This guide is intended to provide an in-depth overview of the characteristics of these related compounds, which may serve as a reference for handling and research involving this compound. All data should be treated with caution and verified with experimental results for the specific compound of interest.

Physicochemical Properties of Chloronicotinic Acid Analogs

The following table summarizes the known physicochemical properties of 2-chloronicotinic acid and its monomethylated analogs. This data is crucial for understanding the compound's behavior in various experimental settings.

Property2-Chloronicotinic Acid2-Chloro-4-methyl-nicotinic acid2-Chloro-6-methylnicotinic acid
CAS Number 2942-59-8[1][2]142266-63-530529-70-5
Molecular Formula C₆H₄ClNO₂[1][3]C₇H₆ClNO₂C₇H₆ClNO₂[4]
Molecular Weight 157.55 g/mol [1][3]171.58 g/mol 171.58 g/mol [4]
Melting Point 176-178 °C (dec.)[1][2]No data availableNo data available
Boiling Point 316.8±22.0 °C (Predicted)[2]No data availableNo data available
Appearance White to light yellow to light orange powder to crystal[1]SolidNo data available
Solubility Sparingly soluble in Water & Methanol[1]. Soluble in DMSO, Ethyl Acetate (Slightly)[2].No data availableNo data available
pKa 2.07±0.25 (Predicted)[2]No data availableNo data available

Safety and Hazard Information of Analogs

The GHS hazard classifications for 2-chloronicotinic acid and its monomethylated analogs indicate that these compounds should be handled with care. The primary hazards are related to skin and eye irritation, and potential respiratory irritation.

Hazard Statement2-Chloronicotinic Acid2-Chloro-4-methyl-nicotinic acid2-Chloro-6-methylnicotinic acid
Acute Toxicity, Oral Not ClassifiedCategory 3[5]Not Classified
Skin Corrosion/Irritation Category 2[3]Not ClassifiedCategory 2
Serious Eye Damage/Irritation Category 2A[3]Not ClassifiedCategory 2A
Specific target organ toxicity – single exposure (Respiratory tract irritation) Category 3[3]Not ClassifiedCategory 3

Pictograms:

  • 2-Chloronicotinic acid: Warning[3]

  • 2-Chloro-4-methyl-nicotinic acid: Danger[5]

  • 2-Chloro-6-methylnicotinic acid: Warning

Hazard Statements:

  • H301: Toxic if swallowed[5].

  • H315: Causes skin irritation[3].

  • H319: Causes serious eye irritation[3].

  • H335: May cause respiratory irritation[4].

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis of Chloronicotinic Acids

While a specific protocol for this compound is not available, a general approach for the synthesis of 2-chloronicotinic acids involves the oxidation of the corresponding chloromethylpyridines. A patented method describes the synthesis of 2-chloronicotinic acid by the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone in the presence of a catalyst.

General Experimental Protocol for Ozone Oxidation:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, charge the starting material (e.g., 2-chloro-3-alkylpyridine), a suitable solvent (e.g., dilute hydrochloric acid, toluene, or acetic acid), and a catalyst (e.g., manganese acetate or zinc acetate).

  • Ozonolysis: Heat the mixture to the desired temperature (e.g., 50-100 °C) with stirring. Pass ozone, generated by an ozonizer, through the reaction mixture.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethyl acetate).

Diagrams

General Synthesis Workflow for 2-Chloronicotinic Acids

G Figure 1. General Synthesis Workflow for 2-Chloronicotinic Acids A Starting Material (e.g., 2-chloro-3-alkylpyridine) C Reaction Vessel A->C B Solvent & Catalyst B->C E Ozonolysis (50-100 °C) C->E D Ozone Generator D->E F Reaction Monitoring (TLC) E->F G Work-up (Filtration/Concentration) F->G Reaction Complete H Purification (Recrystallization) G->H I Final Product (2-Chloronicotinic Acid) H->I

Caption: General workflow for the synthesis of 2-chloronicotinic acids via ozone oxidation.

Safe Handling and First Aid Logical Flow

G Figure 2. Safe Handling and First Aid cluster_handling Safe Handling cluster_exposure In Case of Exposure cluster_firstaid First Aid Measures A Wear PPE (Gloves, Goggles, Lab Coat) B Use in a well-ventilated area (Fume Hood) C Avoid breathing dust D Wash hands after handling E Exposure Event F Skin Contact E->F G Eye Contact E->G H Inhalation E->H I Ingestion E->I J Wash with plenty of soap and water F->J K Rinse cautiously with water for several minutes. Remove contact lenses. G->K L Move to fresh air H->L M Call a POISON CENTER or doctor I->M N Seek medical attention if irritation persists J->N K->N L->N

Caption: Logical flow for safe handling and first aid procedures based on analog data.

Biological Activity and Applications of Analogs

Derivatives of 2-chloronicotinic acid are significant intermediates in the synthesis of various pharmaceutical and agrochemical products.

  • Pharmaceuticals: 2-Chloronicotinic acid is a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin and the analgesic pranoprofen[2]. Nicotinic acid derivatives, in general, have been studied for a wide range of biological activities, including antibacterial and antifungal properties.

  • Agrochemicals: It is also used as an intermediate in the production of herbicides such as nicosulfuron and diflufenican[2].

While no specific biological activity has been reported for this compound, its structural similarity to these active compounds suggests it could be a valuable building block in drug discovery and agrochemical research.

Conclusion

This technical guide provides a comprehensive overview of the available information for this compound, primarily through the lens of its close structural analogs. The data on physicochemical properties, safety and handling, and synthetic methodologies for related chloronicotinic acids offer a solid foundation for researchers. However, it is imperative to re-emphasize that these are extrapolated data. Any work with this compound must be preceded by a thorough risk assessment and experimental determination of its specific properties and hazards. The provided workflows and data tables should serve as a starting point for safe and effective research and development.

References

An In-depth Technical Guide to the Theoretical Properties of 2-Chloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethylnicotinic acid, with the CAS number 66662-48-4, is a substituted pyridine carboxylic acid. While specific theoretical and biological data for this compound are not extensively available in public databases, this guide synthesizes the known physicochemical properties and presents a detailed experimental protocol for its application in chemical synthesis. This document aims to provide a foundational understanding for researchers interested in this and related heterocyclic compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for understanding the compound's behavior in different chemical and biological environments.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1]
CAS Number 66662-48-4[1][2][3][4]
Boiling Point 342.3°C at 760 mmHg[1]
LogP (octanol-water) 1.65[5]
Rotatable Bonds 1[5]
Storage Conditions Sealed in dry, Room Temperature[1]

Theoretical and Computational Properties

Such computational analyses are crucial for a deeper understanding of a molecule's reactivity, stability, and potential biological interactions. Researchers equipped with computational chemistry software can perform these calculations to predict:

  • ¹H and ¹³C NMR Spectra: To aid in structural elucidation and confirmation.

  • Infrared (IR) Spectrum: To identify characteristic vibrational modes of functional groups.

  • Electronic Properties: To understand the molecule's reactivity and potential for intermolecular interactions.

Experimental Protocols

A key application of this compound is as a precursor in the synthesis of more complex molecules. The following protocol is adapted from a study by Nishina et al. (2024), which details the preparation of N-(2-chloro-4,6-dimethyl-3-pyridinecarbonyl)pyrrolidine.

Synthesis of N-(2-chloro-4,6-dimethyl-3-pyridinecarbonyl)pyrrolidine

  • Acid Chloride Formation:

    • To a solution of this compound (2.00 g, 10.8 mmol) in toluene, add thionyl chloride (1.90 g, 16.2 mmol).

    • Reflux the mixture for 6 hours at 80 °C.

    • Remove the solvent and excess thionyl chloride in vacuo to obtain crude 2-chloro-4,6-dimethylnicotinyl chloride, which is used directly in the next step.

  • Amidation:

    • To a toluene solution of the crude 2-chloro-4,6-dimethylnicotinyl chloride, add pyrrolidine (1.83 g, 27.0 mmol) dropwise at 0 °C.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Add water and ethyl acetate, and perform a standard aqueous workup by extracting the organic layer.

    • Evaporate the organic solvent in vacuo.

    • Purify the residue by silica gel chromatography to yield N-(2-chloro-4,6-dimethyl-3-pyridinecarbonyl)pyrrolidine.

Visualizations

Experimental Workflow: Synthesis of N-(2-chloro-4,6-dimethyl-3-pyridinecarbonyl)pyrrolidine

The following diagram illustrates the experimental workflow for the synthesis of N-(2-chloro-4,6-dimethyl-3-pyridinecarbonyl)pyrrolidine from this compound.

G A This compound in Toluene B Add Thionyl Chloride A->B Step 1 C Reflux at 80°C for 6h B->C D In vacuo removal of solvent and excess SOCl₂ C->D E Crude 2-Chloro-4,6-dimethylnicotinyl Chloride in Toluene D->E F Add Pyrrolidine at 0°C E->F Step 2 G Stir for 2h at RT F->G H Aqueous Workup (Water/Ethyl Acetate) G->H I Evaporation of Solvent H->I J Silica Gel Chromatography I->J K N-(2-chloro-4,6-dimethyl-3- pyridinecarbonyl)pyrrolidine J->K G cluster_0 Chemical Transformation Pathway Start 2-Chloro-4,6-dimethylnicotinic Acid Intermediate 2-Chloro-4,6-dimethylnicotinyl Chloride Start->Intermediate + SOCl₂ Product N-(2-chloro-4,6-dimethyl-3- pyridinecarbonyl)pyrrolidine Intermediate->Product + Pyrrolidine

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.